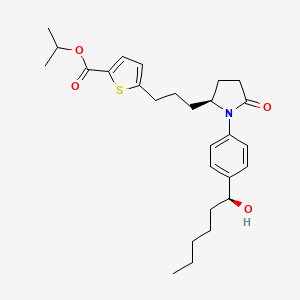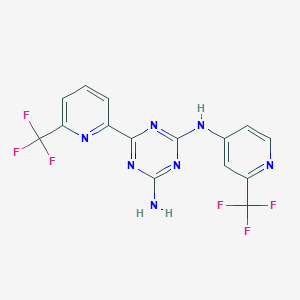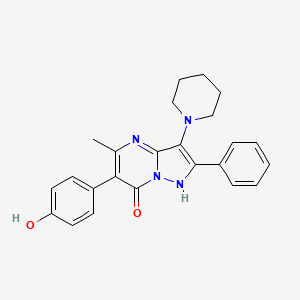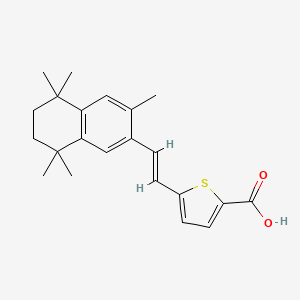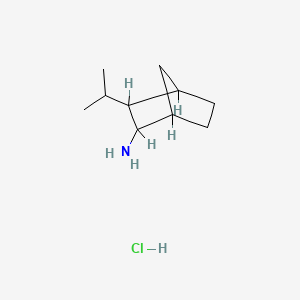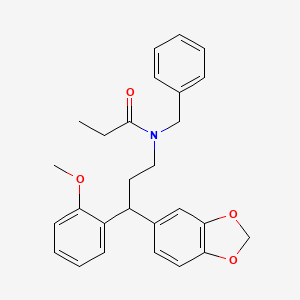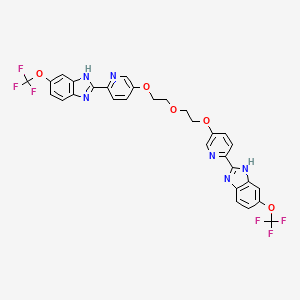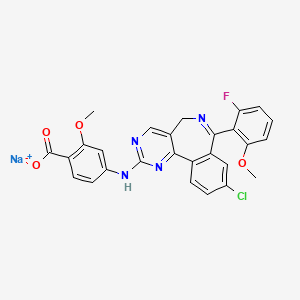
Alisertib sodium anhydrous
概要
説明
Alisertib sodium anhydrous is a salt of Alisertib . Alisertib is a novel aurora A kinase inhibitor under investigation for the treatment of various forms of cancer . It is a small molecule and is classified as an investigational drug .
Molecular Structure Analysis
This compound has a chemical formula of C27H21ClFN4NaO5 . Its InChI Key is WLPXWQKMVACWII-UHFFFAOYSA-M . The structure of this compound is complex, with multiple rings and functional groups .科学的研究の応用
Clinical Development in Cancer Treatment
Alisertib, also known as MLN8237, is primarily developed for cancer treatment. It's a selective inhibitor of Aurora A kinase, a key player in cell division. Research indicates its effectiveness against various cancers, including neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It's being tested as both a single agent and in combination with other therapies like taxanes and EGFR inhibitors (Niu, Manfredi, & Ecsedy, 2015).
Process Development Challenges
In manufacturing, Alisertib posed challenges in developing a stable drying process. It's a monohydrate prone to dehydration and agglomeration, impacting drug product manufacture and dissolution. Studies have focused on identifying key process parameters to optimize drying conditions (Adamson et al., 2016).
Metabolic Profiling
Alisertib's metabolic profile was examined in patients with advanced malignancies. The study revealed that around 90% of the administered dose was recovered, predominantly through feces, indicating the significance of hepatic metabolism and biliary excretion. This research aids in understanding the drug's disposition and its interaction potential with other medications (Pusalkar et al., 2020).
Clinical Trials in Various Cancers
Alisertib has undergone various clinical trials for treating different cancers. A notable study demonstrated its safety and activity in patients with breast cancer, small-cell lung cancer, and other solid tumors. The drug's adverse effects were similar across different tumor types, which is crucial for its future development (Melichar et al., 2015).
Efficacy in Pediatric Cancer
A study investigated Alisertib's maximum tolerated dose in combination with chemotherapy for pediatric neuroblastoma patients. The research showed promising response and progression-free survival rates, highlighting its potential in pediatric oncology (DuBois et al., 2016).
Enhancement of Chemotherapy Efficacy
Research also shows that Alisertib can enhance the efficacy of other chemotherapy agents. For example, its combination with cytarabine in acute myeloid leukemia (AML) was found to be particularly effective, indicating a new approach to improve chemotherapy outcomes (Kelly et al., 2012).
Pharmacodynamics and Pharmacokinetics
Detailed studies on Alisertib's interactions with human serum albumin, its pharmacokinetics, and pharmacodynamics are crucial for optimizing its clinical use. Understanding these interactions helps in predicting its behavior in the human body and optimizing dosage and delivery methods (Yang et al., 2017).
Efficacy in Peripheral T-Cell Lymphoma
Alisertib has shown activity in patients with peripheral T-cell lymphoma, a rare and aggressive type of cancer. This research is crucial for developing new treatment options for such hard-to-treat cancers (Barr et al., 2015).
作用機序
特性
CAS番号 |
1028486-06-7 |
|---|---|
分子式 |
C27H20ClFN4NaO4 |
分子量 |
541.9 g/mol |
IUPAC名 |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
InChIキー |
UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
正規SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alisertib sodium anhydrous |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

